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Compound of Interest

Compound Name: PF-06842874

Cat. No.: B10860381

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative kinase selectivity data for the investigational
compound PF-06842874 is limited. This guide provides a comprehensive overview of its known
primary targets and outlines the established methodologies and expected data formats for
characterizing the selectivity profile of such a kinase inhibitor, based on industry-standard
practices for similar molecules.

Executive Summary

PF-06842874 is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 4
(CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are crucial regulators of the
cell cycle, and their inhibition has been a validated therapeutic strategy in oncology. The clinical
development of PF-06842874 by Pfizer was focused on pulmonary arterial hypertension, a
departure from the typical oncology indications for CDK4/6 inhibitors.[1] The program was
discontinued in the Phase 1 clinical trial stage. A comprehensive understanding of a kinase
inhibitor's selectivity is paramount for predicting its therapeutic efficacy and potential off-target
effects. This document serves as a technical guide to the anticipated selectivity profile of PF-
06842874 and the methodologies employed to elucidate it.

Core Target Profile

The primary pharmacological activity of PF-06842874 is the inhibition of CDK4 and CDK6. The
anticipated core target profile is summarized below.
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Target Anticipated Activity Rationale

As a designated CDK4/6

Cyclin-Dependent Kinase 4 ) inhibitor, high-affinity binding
Primary Target o
(CDK4) and potent inhibition are
expected.

As a designated CDK4/6

Cyclin-Dependent Kinase 6 ) inhibitor, high-affinity binding
Primary Target S
(CDK®6) and potent inhibition are
expected.

Expected Kinase Selectivity Profile

A comprehensive kinase selectivity profile, often determined through a kinome scan, is critical
to understanding the broader interaction landscape of an inhibitor. While the specific data for
PF-06842874 is not publicly available, a typical selectivity screen would assess the
compound's activity against a large panel of human kinases (e.g., >400 kinases). The results of
such a screen would be presented in a detailed table, quantifying the inhibitory activity (e.g., as
IC50, Ki, or percent inhibition at a given concentration) against each kinase.

Representative Data Table: Kinase Selectivity Profile of a CDK4/6 Inhibitor
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IC50 (nM) or % Inhibition

Kinase Family Kinase Target
@ [X pM]
CMGC (CDK, MAPK, GSK, ,
CLK) CDK4/Cyclin D1 <10
CDKG6/Cyclin D3 <10
CDK1/Cyclin B > 1000
CDK2/Cyclin A > 500
CDKS5/p25 > 1000
TK (Tyrosine Kinase) ABL1 > 10000
EGFR > 10000
SRC > 10000
Other

Note: The values presented in this table are hypothetical and representative of a selective
CDKA4/6 inhibitor. They do not represent actual data for PF-06842874.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to
determine the kinase selectivity profile of a compound like PF-06842874.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-06842874
against a panel of purified kinases.

Methodology:
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o Reagents: Purified recombinant human kinases, corresponding kinase-specific peptide
substrates, Adenosine-5'-triphosphate (ATP), and the test compound (PF-06842874).

e Assay Principle: Acommon method is a radiometric assay (e.g., using 3P-ATP) or a
fluorescence-based assay. The assay measures the transfer of a phosphate group from ATP
to a peptide substrate by the kinase.

e Procedure:

[e]

A dilution series of PF-06842874 is prepared in a suitable buffer (e.g., containing DMSO).

o

The kinase, peptide substrate, and test compound are pre-incubated in a multi-well plate.

[¢]

The kinase reaction is initiated by the addition of ATP.

[¢]

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,
30°C).

o

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

o Data Analysis: The percentage of kinase activity relative to a vehicle control (DMSO) is
calculated for each concentration of the test compound. The IC50 value is determined by
fitting the data to a four-parameter logistic dose-response curve.

KinomeScan™ Competition Binding Assay

Objective: To quantitatively measure the binding affinity of PF-06842874 to a large panel of
kinases.

Methodology:

e Assay Principle: This is a competition binding assay where the test compound is tested for its
ability to displace a known, immobilized ligand from the active site of the kinase. The amount
of kinase bound to the immobilized ligand is measured.

e Procedure:

o A proprietary DNA-tagged kinase library is used.
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o Kinases are mixed with the test compound (PF-06842874) at a fixed concentration (e.g., 1
MM or 10 uM).

o The mixture is then applied to an affinity matrix containing an immobilized, broad-spectrum
kinase inhibitor.

o Kinases that do not bind to the test compound will bind to the affinity matrix.

o The amount of kinase bound to the matrix is quantified using quantitative PCR (qPCR) of
the DNA tag.

o Data Analysis: The results are typically reported as a percentage of the DMSO control
(%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
Dissociation constants (Kd) can also be determined by running the assay with a range of
compound concentrations.

Signaling Pathways and Experimental Workflows
CDK4/6 Signaling Pathway

Click to download full resolution via product page

Caption: The CDK4/6-Cyclin D signaling pathway and the inhibitory action of PF-06842874.
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Experimental Workflow for Kinase Inhibitor Selectivity
Profiling

Start: Test Compound
(e.g., PF-06842874)

Primary Biochemical Assay
(e.g., against CDK4/6)

Broad Kinome Screen
(e.g., KINOMEscan™ >400 kinases)

Dose-Response Assays for Hits
(Determine 1C50/Kd)

Cell-Based Assays
(Target Engagement & Phenotypic Effects)

Data Analysis & Visualization
(Selectivity Profile, SAR)

@electivity Profile Established

Click to download full resolution via product page

Caption: A representative workflow for determining the selectivity profile of a kinase inhibitor.
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Conclusion

While the clinical development of PF-06842874 has been discontinued, the principles
governing its mechanism of action as a CDK4/6 inhibitor are well-established. A thorough
characterization of its kinase selectivity profile would be a critical component of its preclinical
and clinical evaluation. The methodologies and data formats presented in this guide represent
the industry standard for such an assessment and provide a framework for understanding the
potential therapeutic window and off-target liabilities of this class of inhibitors. For drug
development professionals, a comprehensive and quantitative kinase selectivity profile is
indispensable for informed decision-making and the successful progression of a candidate
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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